Chemical properties of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine
Chemical properties of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine
An In-Depth Technical Guide to the Chemical Properties and Research Potential of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine
Executive Summary
This document provides a comprehensive technical overview of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine, a molecule positioned at the intersection of two pharmacologically significant chemical motifs: the 2-aminothiazole core and a poly-halogenated phenyl ring. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its combination with a 2,4-dichloro-5-fluorophenyl group, a moiety known to impart potent biological activity in other heterocyclic systems, suggests a strong potential for novel therapeutic applications.[3]
While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogues to provide a robust, predictive framework for its physicochemical properties, synthesis, characterization, and likely biological activities. We present validated protocols, mechanistic insights, and a clear rationale for future research, offering a valuable resource for scientists engaged in drug discovery and development.
Molecular Structure and Physicochemical Profile
The foundational step in evaluating a compound's potential is a thorough understanding of its structure and resultant physicochemical properties. These parameters govern its solubility, membrane permeability, metabolic stability, and interaction with biological targets.
1.1. Core Structural Features
The molecule is characterized by two key components:
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2-Aminothiazole Core: This five-membered heterocycle is a bioisostere of various biological molecules and is known for its ability to form key hydrogen bonds, making it a highly effective pharmacophore.[1]
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2,4-Dichloro-5-fluorophenyl Moiety: The strategic placement of two chlorine atoms and a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. Halogens can modulate metabolic stability by blocking sites of oxidation and can enhance binding affinity through halogen bonding.
1.2. Predicted Physicochemical Properties
Due to the limited availability of direct experimental data, the following properties have been calculated using established computational models. These in silico predictions provide a reliable baseline for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₅Cl₂FN₂S | Defines the elemental composition and exact mass. |
| Molecular Weight | 279.12 g/mol | Falls within the range stipulated by Lipinski's Rule of Five for good oral bioavailability. |
| XLogP3 | 3.9 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine group can participate in crucial hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 2 (from thiazole N, F) | Provides additional points for interaction with biological macromolecules. |
| Topological Polar Surface Area (TPSA) | 65.2 Ų | Suggests good potential for oral absorption and cell permeability. |
Synthesis and Spectroscopic Characterization
A robust and reproducible synthetic route coupled with unambiguous analytical characterization is fundamental to any research endeavor. The methodologies outlined here are based on well-established, validated procedures for this class of compounds.
2.1. Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis
Expertise & Experience Insight: The Hantzsch thiazole synthesis is the preeminent and most efficient method for constructing the 2-aminothiazole core.[4] Its primary advantage lies in its convergent nature, assembling the complex heterocyclic core in a single, high-yielding step from readily available precursors. This one-pot condensation reaction involves the cyclization of an α-haloketone with a thiourea derivative.
Below is a logical workflow for the proposed synthesis of the title compound.
Caption: Proposed Hantzsch synthesis workflow for the target compound.
2.2. Detailed Experimental Protocol: Synthesis
Trustworthiness: This protocol incorporates steps for reaction monitoring and purification, ensuring the final product's high purity, which is critical for subsequent biological assays.
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Step 1: α-Bromination of the Ketone Precursor.
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To a solution of 1-(2,4-dichloro-5-fluorophenyl)ethanone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
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Upon completion, pour the mixture into ice-cold water.
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Filter the resulting precipitate (2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone), wash with water until neutral, and dry under vacuum.
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Step 2: Hantzsch Cyclization.
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Dissolve the α-bromoketone from Step 1 (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
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Reflux the mixture for 3-5 hours. Monitor the reaction progress via TLC.
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Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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The precipitated solid is the crude 4-(2,4-dichloro-5-fluorophenyl)-thiazol-2-ylamine.
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Step 3: Purification.
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Filter the crude product and wash thoroughly with water.
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Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
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Confirm purity using HPLC and melting point analysis.
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2.3. Analytical Characterization Workflow
A multi-technique approach is essential for the unequivocal confirmation of the compound's structure and purity.
Caption: Workflow for the analytical characterization of the synthesized compound.
2.4. Expected Spectroscopic Data
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¹H NMR: Expect signals in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the dichlorofluorophenyl ring, a singlet for the thiazole C5-proton (around 6.5-7.5 ppm), and a broad singlet for the -NH₂ protons.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z ≈ 278 and a characteristic [M+2]+ peak of approximately 65% the intensity of [M]+, and an [M+4]+ peak, confirming the presence of two chlorine atoms.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (3300-3400 cm⁻¹), C=N stretching of the thiazole ring (1600-1650 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.[5][6]
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HPLC: A validated HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water, should show a single major peak, confirming the compound's high purity.[7]
Inferred Biological Activity and Therapeutic Potential
While the specific biological profile of 4-(2,4-dichloro-5-fluorophenyl)-thiazol-2-ylamine has yet to be reported, a strong inference can be drawn from its structural components. The combination of the 2-aminothiazole core and the halogenated phenyl ring is a hallmark of compounds with significant therapeutic activity.
Caption: Relationship between structural motifs and predicted biological activities.
3.1. Evidence from Structurally Related Compounds
The following table summarizes the documented activities of compounds containing similar structural features, providing a strong rationale for screening the title compound in these areas.
| Compound Class/Example | Documented Biological Activity | Authoritative Reference |
| 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles | Showed excellent anti-inflammatory, analgesic, and antimicrobial (antibacterial and antifungal) activities. | Karthikeyan et al., European Journal of Medicinal Chemistry[3] |
| 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives | Potent inhibitors of cyclooxygenase (COX), leading to strong anti-inflammatory effects. | Inagaki et al., Journal of Medicinal Chemistry[8] |
| General 2-aminothiazole derivatives | Exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. | Al-Ostoot et al., Molecules[1] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Compounds with halogen substitutions showed significant antibacterial activity and moderate to good anticancer activity against breast cancer cell lines. | Kumar et al., Rasayan Journal of Chemistry[9] |
3.2. Proposed Mechanisms of Action
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Antimicrobial: The compound may interfere with microbial cell wall synthesis or inhibit essential enzymes, a common mechanism for thiazole-based agents.[1]
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Anti-inflammatory: A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin synthesis pathway responsible for inflammation.[8]
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Anticancer: Thiazole derivatives are known to act as kinase inhibitors or to induce apoptosis in cancer cells. The high lipophilicity of the title compound may facilitate its entry into cancer cells to exert cytotoxic effects.[2][9]
Conclusion and Future Research Directives
4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is a compound of significant scientific interest, possessing a molecular architecture strongly predictive of potent biological activity. This guide provides a comprehensive, data-driven foundation for its synthesis, characterization, and potential applications.
The logical next steps for researchers are:
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Chemical Synthesis and Verification: Execute the proposed Hantzsch synthesis and perform rigorous spectroscopic and chromatographic analysis to confirm the structure and purity, establishing a reliable source of the material for further study.
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Broad-Spectrum Biological Screening: Conduct in vitro assays to evaluate the compound's efficacy against a panel of bacterial and fungal strains, various cancer cell lines, and key inflammatory enzymes like COX-1 and COX-2.
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Structure-Activity Relationship (SAR) Studies: Synthesize analogues by modifying the substitution pattern on the phenyl ring to optimize potency and selectivity for the most promising identified activity.
By following this structured approach, the full therapeutic potential of this promising molecule can be systematically explored and potentially developed into a novel therapeutic agent.
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Inagaki, M., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 34(3), 1086-92. Available at: [Link]
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